



Application Notes and Protocols: ¹H and ¹³C NMR Spectral Data for Rabelomycin

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed summary of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **Rabelomycin**, a bioactive angucycline antibiotic. The information enclosed is intended to support researchers in the identification, characterization, and further development of **Rabelomycin** and related compounds.

Spectral Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shifts for **Rabelomycin**, referenced from the supplementary information of the study on its enzymatic total synthesis. The data was recorded in DMSO-d₆.

Table 1: ¹H NMR Spectral Data of **Rabelomycin** (in DMSO-d₆)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1-OH	13.1	S	
3-OH	10.5	S	
4	3.10	dd	17.0, 5.0
4	2.85	d	17.0
4a-OH	5.85	d	5.0
5	4.60	m	
6-OH	5.60	d	6.0
8	7.85	d	8.0
9	7.70	t	8.0
10	7.40	d	8.0
11	7.90	s	
12b-OH	6.50	s	-
2-Me	2.20	S	_

Table 2: ¹³C NMR Spectral Data of **Rabelomycin** (in DMSO-d₆)



Position	Chemical Shift (δ, ppm)	
1	188.0	
2	160.0	
3	190.0	
4	40.0	
4a	70.0	
5	65.0	
6	75.0	
6a	135.0	
7	118.0	
8	130.0	
9	125.0	
10	120.0	
11	138.0	
11a	115.0	
12	180.0	
12a	110.0	
12b	80.0	
2-Me	20.0	

Experimental Protocols

The following is a representative protocol for the acquisition of ¹H and ¹³C NMR spectra of **Rabelomycin**, based on standard methodologies for the structural elucidation of natural products.

Protocol: NMR Spectroscopy of Rabelomycin



Objective: To obtain high-resolution one-dimensional (1D) and two-dimensional (2D) NMR spectra of **Rabelomycin** for structural verification and assignment.

Materials:

- Rabelomycin sample (purified, ~5-10 mg for ¹H NMR, ~15-20 mg for ¹³C and 2D NMR)
- Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
- NMR tubes (5 mm diameter, high precision)
- NMR Spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Procedure:

- Sample Preparation:
 - Accurately weigh the Rabelomycin sample and dissolve it in approximately 0.6 mL of DMSO-d₆ directly in a clean, dry vial.
 - Ensure complete dissolution by gentle vortexing or sonication.
 - Transfer the solution to an NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer's magnet.
 - Lock the field frequency using the deuterium signal of DMSO-d₆.
 - Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal signal transmission and detection.
 - Shim the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical peaks. This can be performed manually or using automated shimming routines.
- ¹H NMR Acquisition:



- Acquire a standard 1D ¹H NMR spectrum.
- Typical parameters:

Pulse program: zg30 or similar

Spectral width: ~16 ppm

Acquisition time: ~2-3 seconds

Relaxation delay: 1-2 seconds

Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

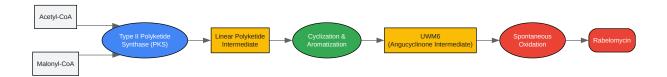
- Process the spectrum with Fourier transformation, phase correction, and baseline correction.
- \circ Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled 1D ¹³C NMR spectrum.
 - Typical parameters:
 - Pulse program: zgpg30 or similar with proton decoupling
 - Spectral width: ~220 ppm
 - Acquisition time: ~1-2 seconds
 - Relaxation delay: 2-5 seconds (longer delay for quaternary carbons)
 - Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance)
 - Process the spectrum similarly to the ¹H spectrum.
 - Reference the spectrum to the DMSO-d₆ peak at δ 39.52 ppm.



- 2D NMR Acquisition (for full assignment):
 - COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between ¹H and ¹³C atoms, crucial for connecting spin systems and identifying quaternary carbons.
 - Standard pulse programs and parameters for these experiments should be used as recommended by the spectrometer manufacturer.

Visualization of Biosynthetic Pathway

Rabelomycin is a polyketide synthesized via a type II polyketide synthase (PKS) pathway. The following diagram illustrates the general workflow for its biosynthesis from primary metabolites.



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Caption: Biosynthetic pathway of **Rabelomycin**.

This simplified diagram shows the conversion of acetyl-CoA and malonyl-CoA into a linear polyketide by a Type II Polyketide Synthase. This intermediate then undergoes a series of cyclization and aromatization reactions to form the angucyclinone core, which is further modified to yield **Rabelomycin**.

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